

spectroscopic data for novel compounds synthesized from 5-Bromonicotinitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromonicotinitrile

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A Comparative Guide to Spectroscopic Data of Novel Compounds Synthesized from 5-Bromonicotinitrile

For researchers, scientists, and drug development professionals, **5-Bromonicotinitrile** serves as a versatile starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of spectroscopic data for select novel compounds derived from **5-Bromonicotinitrile**, alongside alternative compounds. Detailed experimental protocols and visual representations of synthetic pathways are included to support research and development efforts.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, and IR) for a selection of compounds synthesized from precursors related to **5-Bromonicotinitrile** and relevant comparator molecules. This data is crucial for the structural elucidation and characterization of novel synthetic compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound Name	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Reference
2-Amino-4,6-diphenylnicotinonitrile	-	8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H)	[1]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile	-	8.02 (d, J = 8.8 Hz, 2H), 7.66 (d, J = 6.9 Hz, 2H), 7.57–7.51 (m, 3H), 7.19 (s, 1H), 7.03–7.00 (m, 2H), 5.34 (s, 2H), and 3.90 (s, 4H)	[1]
Methyl 4-bromo-6-methylnicotinate	-	8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H)	[1]
5-Bromonicotinic acid	-	¹ H NMR data available	[2]
2-Bromo-5-cyanopyridine	-	¹ H NMR data available	[3]

Table 2: ¹³C NMR Spectroscopic Data

Compound Name	Solvent	Chemical Shifts (δ , ppm)	Reference
2-Amino-4,6-diphenylnicotinonitrile	-	160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33	[1]
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile	-	161.49, 160.19, 159.34, 154.94, 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 117.35, 114.18, 110.49, 87.45, and 55.44	[1]
Methyl 4-bromo-6-methylnicotinate	-	164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00	[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound/Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Reference
6-Bromonicotinonitrile	3100 - 3000	Medium	Aromatic C-H stretching (pyridine ring)	[4]
	2240 - 2220	Strong	C≡N stretching (nitrile group)	[4]
	1600 - 1585	Medium	C=C stretching (in-ring, aromatic)	[4]
	1500 - 1400	Medium	C=C and C=N stretching (in-ring, aromatic)	[4]
	~1100	Medium	C-Br stretching	[4]
	900 - 675	Strong	C-H out-of-plane bending	[4]
5-Bromonicotinic acid	-	-	IR spectrum available	[5]
5-Bromo-3-nitropyridine-2-carbonitrile	-	-	ATR-IR spectrum available	[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for both the synthesis of novel compounds and the acquisition of spectroscopic data.

Synthesis Protocol: Suzuki Cross-Coupling for Novel Pyridine Derivatives

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for reactions using **5-Bromonicotinonitrile**.^[7]

Materials:

- **5-Bromonicotinonitrile** (or related 5-bromopyridine derivative)
- Arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- Toluene and Water (solvent system)

Procedure:

- In a round-bottom flask, combine the 5-bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
- Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
- De-gas the flask by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
- Add the degassed solvent system of toluene and water (e.g., 4:1 ratio).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired novel pyridine derivative.

Spectroscopic Analysis Protocol: NMR Spectroscopy

The following is a standard protocol for acquiring high-quality NMR spectra for nicotinonitrile derivatives.^[1]

Sample Preparation:

- Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Data Acquisition:

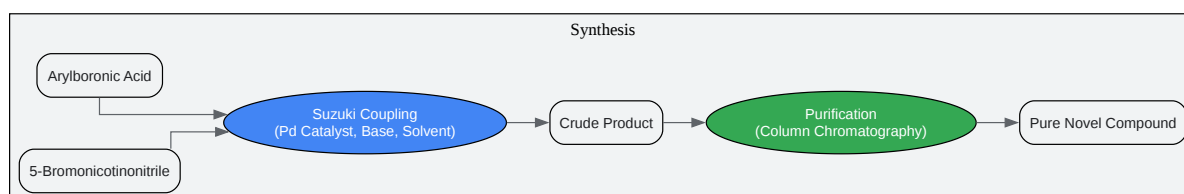
- ^1H NMR: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.^[1]
- ^{13}C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.^[1]

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

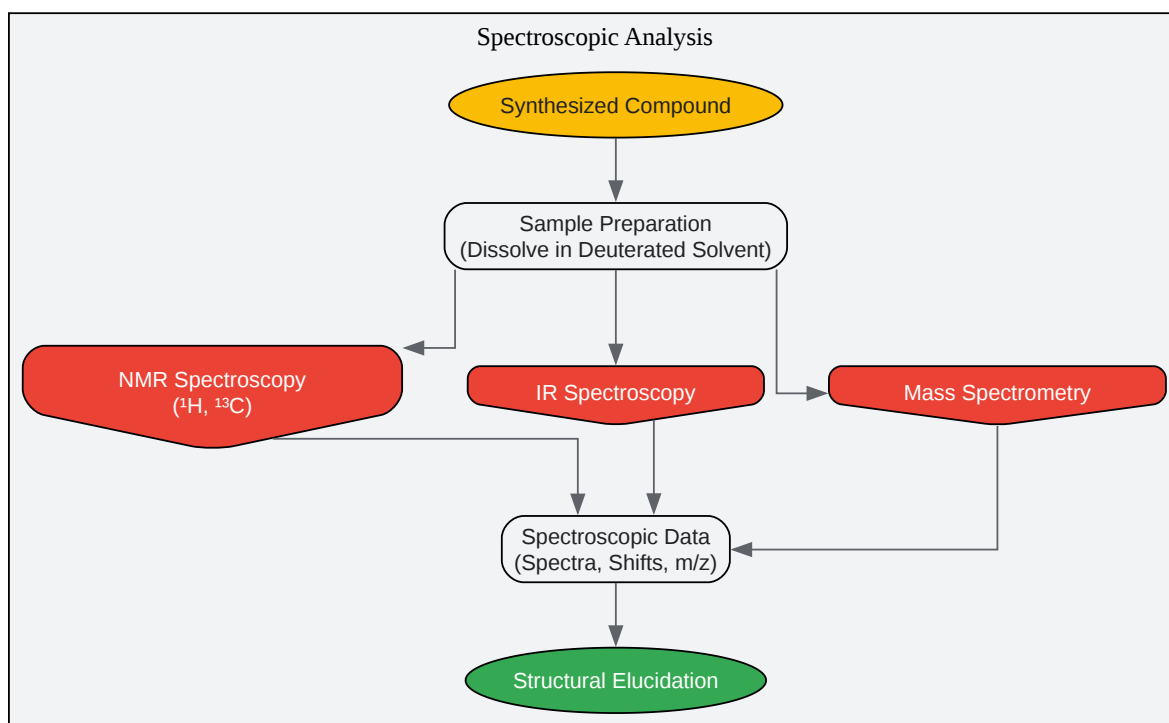
Visualizing Synthetic and Analytical Workflows

Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of the processes involved.



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Caption: Synthetic workflow for novel compounds from **5-Bromonicotinonitrile**.



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Caption: Workflow for spectroscopic characterization of synthesized compounds.

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- To cite this document: BenchChem. [spectroscopic data for novel compounds synthesized from 5-Bromonicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016776#spectroscopic-data-for-novel-compounds-synthesized-from-5-bromonicotinonitrile]

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